molecular formula C8H4Cl2N2O2 B11875873 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11875873
M. Wt: 231.03 g/mol
InChI Key: MESGTWGAADPDIN-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid: is a halogenated heterocyclic compound with the empirical formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is known for its unique structure, which includes a fused imidazo-pyridine ring system with chlorine atoms at the 6 and 8 positions and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with formamide, followed by cyclization to form the imidazo-pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Products with various substituents replacing the chlorine atoms.

    Functionalized Derivatives: Esters, amides, and other derivatives formed from the carboxylic acid group.

Scientific Research Applications

Chemistry: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to bind to specific sites and modulate biological activity .

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14)

InChI Key

MESGTWGAADPDIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Cl

Origin of Product

United States

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